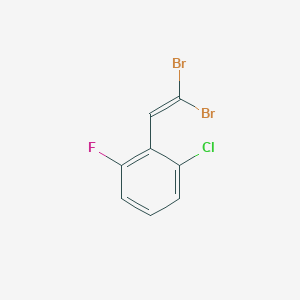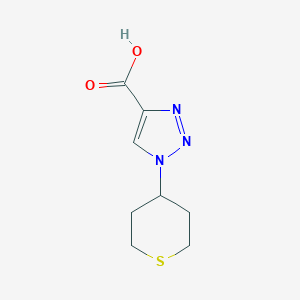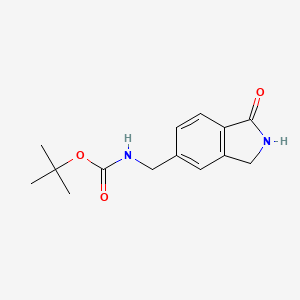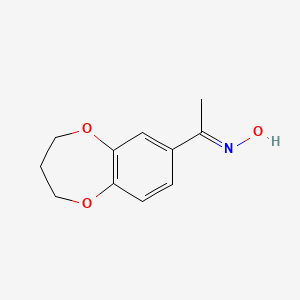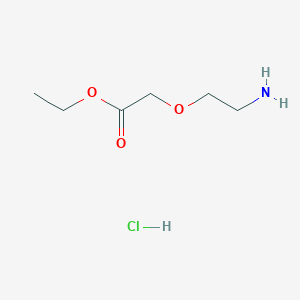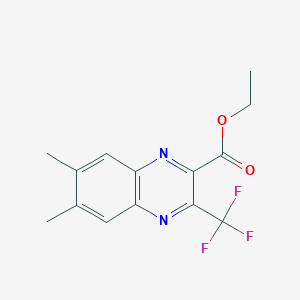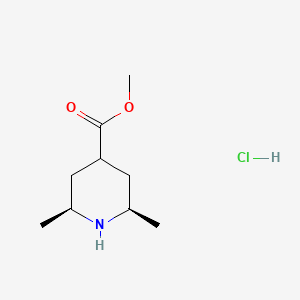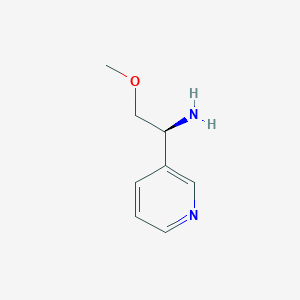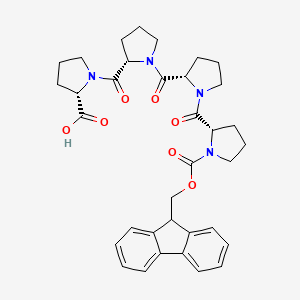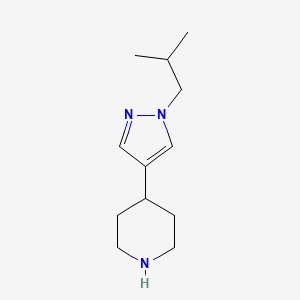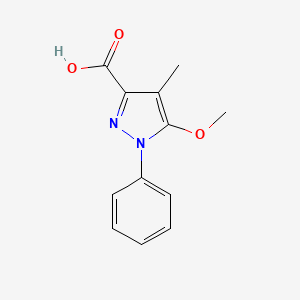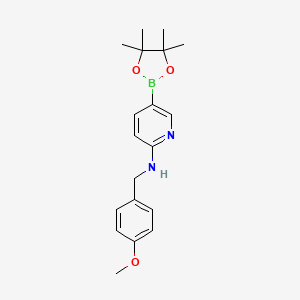
4-氧代-4-(吡啶-2-基)丁酸盐酸盐
描述
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a pyridin-2-yl group and an oxo group at the fourth position
科学研究应用
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by an acid-base neutralization reaction . The detailed steps are as follows:
Condensation Reaction: 3-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base to form an intermediate.
Oxidation: The intermediate undergoes oxidation to form 4-oxo-4-(pyridin-2-yl)butanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain 4-oxo-4-(pyridin-2-yl)butanoic acid hydrochloride.
Industrial Production Methods
In industrial settings, the production of 4-oxo-4-(pyridin-2-yl)butanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Higher oxidation state derivatives of the original compound.
Reduction Products: Hydroxyl-substituted derivatives.
Substitution Products: Various substituted pyridinyl derivatives depending on the reagents used.
作用机制
The mechanism of action of 4-oxo-4-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The oxo group and the pyridin-2-yl moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry .
相似化合物的比较
Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid: Similar structure but with the pyridinyl group at the third position.
4-Oxo-4-(pyridin-4-yl)butanoic acid: Similar structure but with the pyridinyl group at the fourth position.
4-Piperidine butyric acid hydrochloride: Contains a piperidine ring instead of a pyridinyl group.
Uniqueness
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and analogs.
属性
IUPAC Name |
4-oxo-4-pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(4-5-9(12)13)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGXRUIQOIIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


